

# Measuring Itraconazole Concentration in Plasma: A Guide for Researchers

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## Compound of Interest

Compound Name: *Itraconazole*

Cat. No.: *B100856*

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This document provides detailed methodologies for the quantitative determination of itraconazole and its active metabolite, hydroxyitraconazole, in plasma samples. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The primary methods covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely recognized for their sensitivity and specificity.

## Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to significant inter-individual variability in its absorption and metabolism, therapeutic drug monitoring (TDM) is often necessary to ensure efficacy and minimize toxicity. Monitoring plasma concentrations of itraconazole and its equally active metabolite, hydroxyitraconazole, is crucial for optimizing patient outcomes. For prophylactic use, a target trough concentration of 0.5 mg/L is often aimed for, while for treatment of invasive infections, a trough concentration of 0.5–1 mg/L is generally targeted. This document details validated methods for accurately measuring these concentrations in plasma.

## Methodologies

Two primary analytical techniques are detailed: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. LC-MS/MS is generally preferred for its higher sensitivity and specificity.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and is suitable for high-throughput analysis.

### Experimental Protocol:

#### a) Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- To 100  $\mu$ L of plasma sample in a microcentrifuge tube, add 50  $\mu$ L of an internal standard solution (e.g., 100 ng/mL itraconazole-d5 and 100 ng/mL hydroxyitraconazole-d5 in methanol).[\[4\]](#)
- Add 400  $\mu$ L of 0.5% formic acid in acetonitrile to precipitate the plasma proteins.[\[4\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 3500 rpm for 5 minutes.[\[4\]](#)
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.

#### b) Chromatographic Conditions

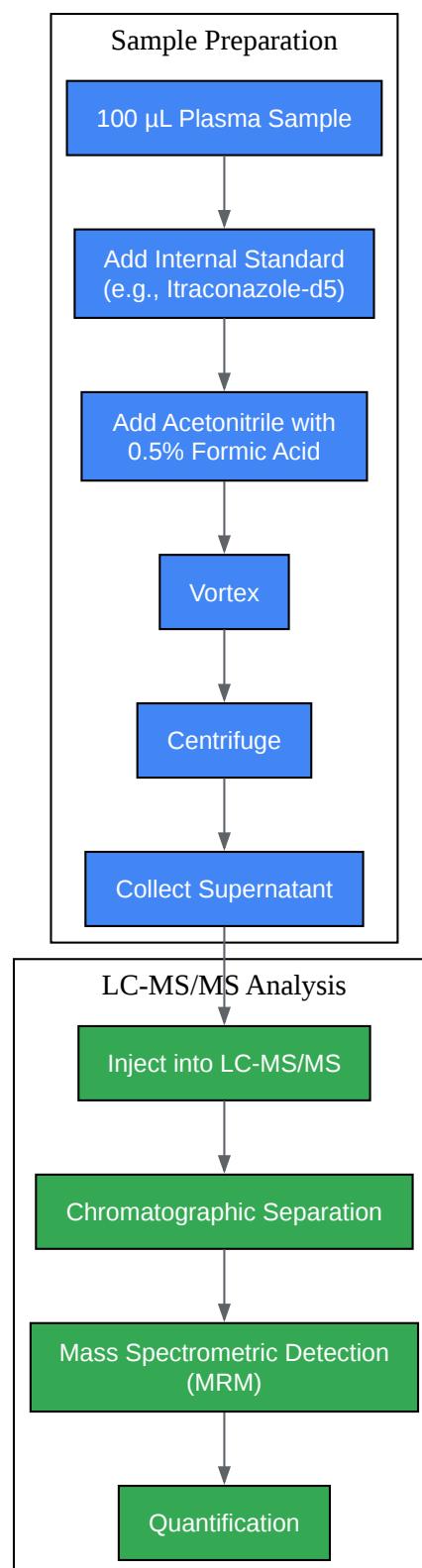
The following conditions are a representative example for the separation of itraconazole and hydroxyitraconazole.

- Column: Agilent Zorbax SB-C18, 2.1 $\times$ 50mm, 3.5  $\mu$ m[\[4\]](#)
- Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid[\[4\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile[\[4\]](#)

- Flow Rate: 0.500 mL/min[4]
- Gradient: A suitable gradient should be optimized to ensure separation from endogenous plasma components.

c) Mass Spectrometry Conditions

- Ion Source: Electrospray Ionization (ESI) in positive ion mode.[3][5]
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Itraconazole: m/z 705.3 → 392.4[3]
  - Hydroxyitraconazole: (Specific transitions should be determined based on instrumentation)
  - Internal Standard (e.g., fluconazole): m/z 307.2 → 220.1[5]

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Caption: LC-MS/MS experimental workflow for itraconazole analysis.

# High-Performance Liquid Chromatography (HPLC) Method

This method is a robust alternative, often utilizing UV or fluorescence detection.

Experimental Protocol:

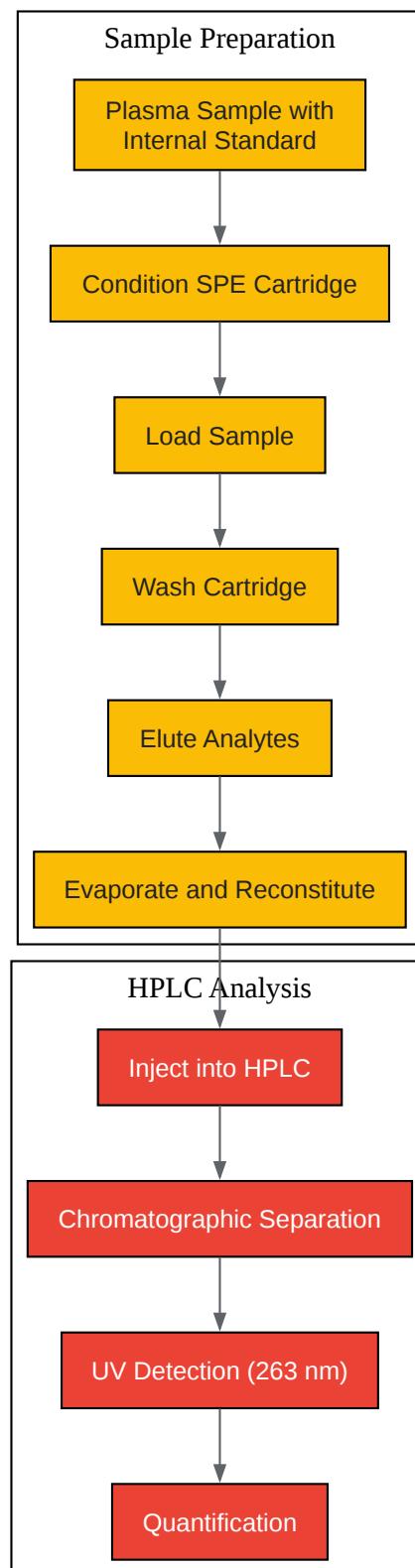
a) Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for HPLC analysis.[\[6\]](#)

- Condition a C8-bonded solid-phase extraction cartridge.[\[6\]](#)
- To a plasma sample, add an internal standard (e.g., bifonazole).[\[6\]](#)
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute itraconazole and the internal standard with an appropriate solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

b) Chromatographic Conditions

- Column: C8 reversed-phase column.[\[6\]](#)
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A specific example is a mobile phase consisting of 0.01 M phosphate buffer (pH 3.5) and acetonitrile with gradient elution.[\[7\]](#)
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV absorption at 263 nm.[\[6\]](#)



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Caption: HPLC with SPE experimental workflow for itraconazole analysis.

## Data Presentation

The following tables summarize the quantitative data from various validated methods for itraconazole determination in plasma.

Table 1: LC-MS/MS Method Performance

Parameter	Itraconazole	Hydroxyitraconazole	Internal Standard	Reference
Linearity Range	1 - 600 ng/mL	-	Fluconazole	[5]
1 - 500 ng/mL	-	-	[3]	
10 - 1000 µg/mL	10 - 1000 µg/mL	Itraconazole-d3	[1]	
Intra-day Precision (%CV)	< 13.7%	-	-	[3]
Inter-day Precision (%CV)	< 10.9%	-	-	[3]
< 15%	-	-	[5]	
Accuracy	95.6 - 108.2%	-	-	[3]
86.6 - 117.5%	-	-	[3]	
within 100 ± 10%	within 100 ± 10%	-	[1]	
Recovery	> 85.0%	-	-	[5]

Table 2: HPLC Method Performance

Parameter	Itraconazole	Internal Standard	Reference
Linearity Range	10.0 - 500.0 µg/L	Bifonazole	[6]
0.05 - 10 mg/L	Naproxen	[7]	
Detection Limit	5.0 µg/L	-	[6]
Quantification Limit	0.05 mg/L	-	[7]
Precision (%CV)	< 6.9%	-	[6]
< 10%	-	[7]	
Recovery	> 89.1%	-	[6]

## Conclusion

The choice between LC-MS/MS and HPLC for the determination of itraconazole in plasma will depend on the specific requirements of the study, including the need for high sensitivity, sample throughput, and available instrumentation. The protocols and data presented here provide a comprehensive starting point for the development and validation of robust analytical methods for therapeutic drug monitoring and pharmacokinetic analysis of itraconazole.

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